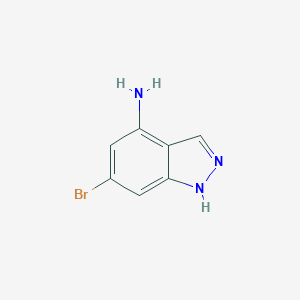

6-bromo-1H-indazol-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of indazole derivatives, including 6-bromo-1H-indazol-4-amine, often involves multi-step reactions that can include nucleophilic substitution, palladium-catalyzed coupling, and condensation reactions. For example, Kumar et al. (2011) described a copper-catalyzed method for synthesizing 2H-indazoles, showcasing the importance of catalysis in forming the C-N and N-N bonds essential for indazole synthesis (Kumar et al., 2011). Additionally, Slade et al. (2009) discussed the regioselective protection and subsequent amine coupling reactions of indazoles, highlighting the strategies for selectively functionalizing these compounds (Slade et al., 2009).

Molecular Structure Analysis

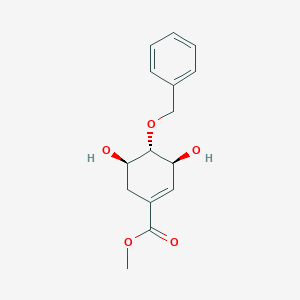

The molecular structure of indazole derivatives is characterized by their bicyclic system, consisting of a pyrazole ring fused to a benzene ring. The presence of bromine at the 6-position of the indazole ring can influence the electronic and steric properties of the molecule, affecting its reactivity and interaction with other molecules. Hwang et al. (2006) detailed the synthesis and molecular structure of a related compound, emphasizing the role of intermolecular hydrogen bonding and π-π stacking interactions in stabilizing the molecular structure (Hwang et al., 2006).

Chemical Reactions and Properties

6-Bromo-1H-indazol-4-amine participates in various chemical reactions, such as nucleophilic substitution and coupling reactions, due to the presence of the bromine atom, which is a good leaving group. These reactions are essential for the synthesis of a wide range of indazole derivatives with potential biological activities. The work by Yar et al. (2009) on bromoethylsulfonium salt as an annulation agent demonstrates the utility of bromine-containing compounds in synthesizing heterocyclic structures (Yar et al., 2009).

Mecanismo De Acción

Target of Action

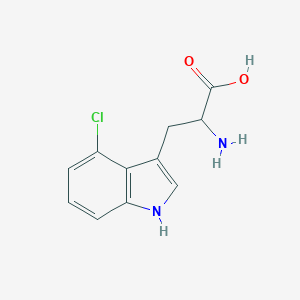

The primary target of 6-bromo-1H-indazol-4-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

6-bromo-1H-indazol-4-amine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the enzymatic activity of tyrosine kinase, leading to changes in the signal transduction pathways it controls .

Biochemical Pathways

The inhibition of tyrosine kinase by 6-bromo-1H-indazol-4-amine affects various biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and apoptosis . The exact downstream effects depend on the specific type of tyrosine kinase inhibited and the cellular context.

Pharmacokinetics

The pharmacokinetic properties of 6-bromo-1H-indazol-4-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . This compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of 6-bromo-1H-indazol-4-amine.

Result of Action

The result of 6-bromo-1H-indazol-4-amine’s action is the inhibition of cell growth, particularly in cancer cells . This is due to its effect on tyrosine kinase, an enzyme that plays a crucial role in cell proliferation and survival .

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORDVWJEXMDSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646138 | |

| Record name | 6-Bromo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-indazol-4-amine | |

CAS RN |

885518-50-3 | |

| Record name | 6-Bromo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

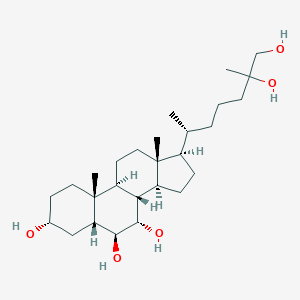

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

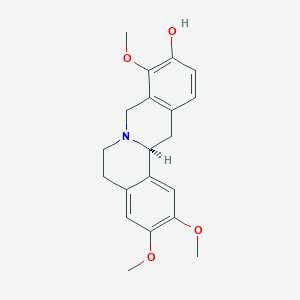

![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)